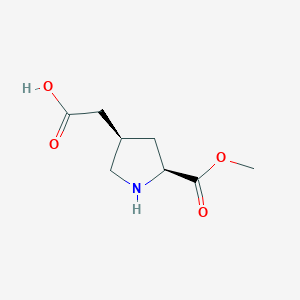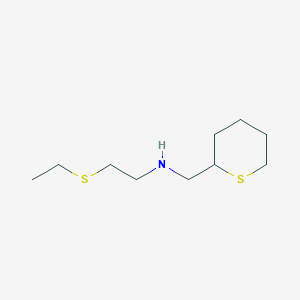
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a dichloroaniline structure, which is further stabilized as a hydrochloride salt. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with formaldehyde and hydrogen chloride gas. The reaction proceeds under acidic conditions, leading to the formation of the desired hydrochloride salt. The reaction can be summarized as follows:
Starting Material: 3,4-dichloroaniline
Reagents: Formaldehyde, Hydrogen chloride gas
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3,4-dichloroaniline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dichloroaniline moiety can participate in various chemical reactions, altering the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)-5-chloroaniline hydrochloride
- 2-(Aminomethyl)-4-chloroaniline hydrochloride
- 2-(Aminomethyl)-3,5-dichloroaniline hydrochloride
Uniqueness
2-(Aminomethyl)-3,4-dichloroaniline hydrochloride is unique due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H9Cl3N2 |
|---|---|
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
2-(aminomethyl)-3,4-dichloroaniline;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2H,3,10-11H2;1H |
Clé InChI |
PAMKJGRJSKYQAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)CN)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyrido[2,1-a][2]benzazocine](/img/structure/B12960515.png)
![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)

![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)
![(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960539.png)

![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-9,9-dimethyl-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12960548.png)






